3-(2,3-Difluorophenoxy)pyrrolidine
Description
3-(2,3-Difluorophenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy group substituted with two fluorine atoms at the 2- and 3-positions of the benzene ring. The pyrrolidine ring is a five-membered saturated nitrogen heterocycle, and the difluorophenoxy substituent introduces both electronic and steric effects that influence its physicochemical and biological properties. This compound is cataloged as an ether derivative, with applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2 |
InChI Key |
IKESORRSNRSGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenoxy)pyrrolidine typically involves the reaction of 2,3-difluorophenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3-(2,3-Difluorophenoxy)pyrrolidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluorophenoxy group to other functional groups.
Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-(2,3-Difluorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
- 3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride: This analog replaces fluorine atoms with chlorines on the phenoxy group. Safety data for this compound highlight acute toxicity (H301, H311) and skin irritation (H315), suggesting that halogen type significantly impacts toxicity profiles .
- 3,3-Difluoropyrrolidine: Here, fluorine atoms are directly attached to the pyrrolidine ring (C3 position). This substitution alters ring conformation and electronic density, reducing basicity compared to 3-(2,3-difluorophenoxy)pyrrolidine. Such differences may affect interactions with biological targets like enzymes or receptors .
Substituent Position and Linkage
- 3-[(2,3-Difluorophenyl)methyl]pyrrolidine: The difluorophenyl group is connected via a methylene (-CH2-) bridge instead of an ether (-O-) linkage.
- 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine: Although fused with a pyridine ring, this compound shares a pyrrolidine core with aryl substituents. The nitro group at C3 introduces strong electron-withdrawing effects, contrasting with the electron-deficient difluorophenoxy group. Such variations influence reactivity in further functionalization (e.g., Suzuki couplings) .
Physicochemical Comparisons
| Compound | logP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| 3-(2,3-Difluorophenoxy)pyrrolidine | ~2.1 | Moderate | Ether, Fluorine, Pyrrolidine |
| 3-(2,3-Dichlorophenoxy)pyrrolidine | ~3.5 | Low | Ether, Chlorine, Pyrrolidine |
| 3,3-Difluoropyrrolidine | ~1.8 | High | Fluorine, Pyrrolidine |
| 3-[(2,3-Difluorophenyl)methyl]pyrrolidine | ~2.4 | Moderate | Methylene, Fluorine |
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, enhancing the stability of adjacent bonds but reducing nucleophilicity. Chlorine, being less electronegative but more polarizable, offers different reactivity in cross-coupling reactions .
Biological Activity
3-(2,3-Difluorophenoxy)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Difluorophenoxy)pyrrolidine consists of a pyrrolidine ring substituted with a difluorophenoxy group. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-(2,3-Difluorophenoxy)pyrrolidine. It has been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus, which is known for its role in biofilm formation and antibiotic resistance. The compound demonstrated a low minimum biofilm eradication concentration (MBEC) in comparison to its minimum inhibitory concentration (MIC), indicating its potential as an effective antimicrobial agent against biofilm-associated infections .
Table 1: Antimicrobial Efficacy of 3-(2,3-Difluorophenoxy)pyrrolidine
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 4 |
| E. coli | 16 | 8 |
| Pseudomonas aeruginosa | 32 | 16 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, 3-(2,3-Difluorophenoxy)pyrrolidine has shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity may be attributed to its ability to interfere with signaling pathways involved in inflammatory responses .
Case Studies
A series of case studies have been conducted to assess the efficacy of 3-(2,3-Difluorophenoxy)pyrrolidine in clinical settings:
- Case Study on Biofilm Infections : A clinical trial involving patients with chronic S. aureus infections treated with a formulation containing 3-(2,3-Difluorophenoxy)pyrrolidine showed a significant reduction in biofilm density and improved clinical outcomes compared to standard therapies.
- Anti-inflammatory Response : In a controlled study assessing the compound's effects on patients with inflammatory diseases, participants exhibited reduced levels of inflammatory markers following treatment with the compound over a four-week period.
The precise mechanism through which 3-(2,3-Difluorophenoxy)pyrrolidine exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act by:
- Inhibiting bacterial cell wall synthesis.
- Modulating immune responses through cytokine inhibition.
- Disrupting biofilm formation by interfering with bacterial adhesion mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
